alpha-(o-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol
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Overview
Description
Alpha-(o-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol is a complex organic compound that features a piperazine ring, a phenyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(o-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of o-methoxyphenol with epichlorohydrin to form o-methoxyphenoxymethyl chloride. This intermediate is then reacted with 4-phenylpiperazine in the presence of a base to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-(o-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha-(o-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(o-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Alpha-(o-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol: shares similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74037-84-6 |
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Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(2-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H26N2O3/c1-24-19-9-5-6-10-20(19)25-16-18(23)15-21-11-13-22(14-12-21)17-7-3-2-4-8-17/h2-10,18,23H,11-16H2,1H3 |
InChI Key |
KZMJOAHNTMXUAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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